molecular formula C10H14ClNO B2618053 5-Methyl-1,2,3,4-tetrahydroquinolin-8-ol hydrochloride CAS No. 2248417-15-2

5-Methyl-1,2,3,4-tetrahydroquinolin-8-ol hydrochloride

Cat. No.: B2618053
CAS No.: 2248417-15-2
M. Wt: 199.68
InChI Key: ODZJVDQAOIXFQB-UHFFFAOYSA-N
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Description

5-Methyl-1,2,3,4-tetrahydroquinolin-8-ol hydrochloride is a chemical compound with the molecular formula C10H13NO·HCl. It is a derivative of tetrahydroquinoline, a bicyclic structure that consists of a benzene ring fused to a piperidine ring.

Scientific Research Applications

5-Methyl-1,2,3,4-tetrahydroquinolin-8-ol hydrochloride has several applications in scientific research:

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1,2,3,4-tetrahydroquinolin-8-ol hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-methyl-2-nitroaniline with ethyl acetoacetate under acidic conditions, followed by reduction and cyclization to form the tetrahydroquinoline core.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1,2,3,4-tetrahydroquinolin-8-ol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Methyl-1,2,3,4-tetrahydroquinolin-8-ol hydrochloride is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-1,2,3,4-tetrahydroquinolin-8-ol hydrochloride is unique due to the presence of the methyl group at the 5-position and the hydroxyl group at the 8-position. These functional groups can significantly influence its chemical reactivity and biological activity, distinguishing it from other similar compounds .

Properties

IUPAC Name

5-methyl-1,2,3,4-tetrahydroquinolin-8-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c1-7-4-5-9(12)10-8(7)3-2-6-11-10;/h4-5,11-12H,2-3,6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODZJVDQAOIXFQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCNC2=C(C=C1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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